molecular formula C21H23N3O2 B1684620 Panobinostat CAS No. 404950-80-7

Panobinostat

Cat. No.: B1684620
CAS No.: 404950-80-7
M. Wt: 349.4 g/mol
InChI Key: FPOHNWQLNRZRFC-ZHACJKMWSA-N
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Description

Panobinostat is a non-selective histone deacetylase inhibitor used primarily in the treatment of multiple myeloma. It is marketed under the brand name Farydak and was approved by the United States Food and Drug Administration in February 2015. Histone deacetylase inhibitors like this compound play a crucial role in regulating gene expression by modifying the acetylation status of histones, which in turn affects chromatin structure and gene transcription .

Mechanism of Action

Target of Action

Panobinostat, a non-selective histone deacetylase inhibitor, primarily targets histone deacetylases (HDACs) in the body . HDACs are responsible for regulating the acetylation of about 1750 proteins, and their functions are involved in many biological processes .

Mode of Action

This compound interacts with its targets by inhibiting the enzymatic activity of HDACs, leading to an increase in acetylation of histone proteins . This accumulation of acetylated histones and other proteins induces cell cycle arrest and/or apoptosis of some transformed cells . This compound’s antitumor activity is believed to be attributed to epigenetic modulation of gene expression and inhibition of protein metabolism .

Biochemical Pathways

The main biochemical pathway affected by this compound is the acetylation process. By inhibiting HDACs, this compound increases the acetylation of histone proteins, leading to an increase in DNA transcription . This results in the accumulation of different proteins, reducing cell proliferation and inducing cell death .

Pharmacokinetics

This compound exhibits linear and time-independent pharmacokinetics . After oral administration, the maximum plasma concentration of this compound is reached approximately 1 hour after administration . The absolute bioavailability of this compound is 21.4%, and it is moderately bound to plasma proteins . This compound is metabolized mainly through oxidation by the liver enzyme CYP3A4 and to a small extent by CYP2D6 and CYP2C19 . Following a single dose, 29–51% of the dose is excreted in urine and 44–77% in the feces .

Result of Action

The molecular and cellular effects of this compound’s action include cell cycle arrest and apoptosis, leading to its antineoplastic properties . It also exhibits cytotoxic synergy with bortezomib, a proteasome inhibitor concurrently used in the treatment of multiple myeloma . In addition, this compound suppresses the expression of BRCA1, CHK1, and RAD51 in AML cells in a dose-dependent manner .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. Hepatic impairment can increase the plasma concentrations of this drug, suggesting that starting treatment at lower doses could be considered in patients with mild to moderate hepatic impairment . Different ethnic backgrounds can also influence the pharmacokinetics of this compound . Furthermore, the area under the concentration–time curve of this compound changes significantly under cytochrome P450 (CYP) 3A4 inhibitors, CYP3A4 and CYP2D6 inducers, and P-glycoprotein inhibitors .

Biochemical Analysis

Biochemical Properties

Panobinostat interacts with various enzymes and proteins, primarily histone deacetylases (HDACs). It inhibits class I (HDACs 1, 2, 3, 8), class II (HDACs 4, 5, 6, 7, 9, 10) and class IV (HDAC 11) proteins . The interaction with these enzymes leads to an increase in acetylation, which in turn leads to an increase in DNA transcription and accumulation of different proteins .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It induces apoptosis in tumor cells, leading to cell death . It also exhibits cytotoxic synergy with bortezomib, a proteasome inhibitor concurrently used in the treatment of multiple myeloma . In addition, this compound has been shown to enhance normal immune function, thereby decreasing the proliferation of malignant plasma cells and promoting autophagy .

Molecular Mechanism

The main mechanism of action of this compound is the inhibition of HDAC, which causes cell cycle arrest and apoptosis, leading to its antineoplastic effects . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to induce significant changes over time. It exhibits potent anti-proliferative activity at low nanomolar concentrations, strongly inducing apoptosis .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that this compound crosses the blood-brain barrier and achieves concentrations above the IC-50 for DIPG and other brain tumors, suggesting its potential efficacy in CNS tumors .

Metabolic Pathways

The primary metabolic pathways of this compound are reduction, hydrolysis, oxidation, and glucuronidation processes. Both CYP and non-CYP enzymes play a significant role in its metabolism, with CYP2D6 and CYP2C19 playing minor roles .

Transport and Distribution

This compound is a dual substrate of P-glycoprotein (P-gp) and breast cancer resistant protein (Bcrp), which are major efflux transporters expressed at the blood-brain barrier . This influences how this compound is transported and distributed within cells and tissues.

Subcellular Localization

It is known that this compound has a significant impact on the subcellular localization of HDAC1 .

Preparation Methods

The synthesis of panobinostat involves several key steps. One common method includes the reductive amination reaction between 2-methyltryptamine hydrochloride and 4-formylcinnamic methyl ester in the presence of sodium cyanoborohydride or sodium borohydride in methanol. Another method involves the reduction of 2-chloro-1-(2-methylindol-3-yl)ethanone with boron trifluoride etherate and triethylsilane in acetonitrile to afford 3-(2-chloroethyl)-2-methylindole .

Chemical Reactions Analysis

Panobinostat undergoes several types of chemical reactions, including:

Scientific Research Applications

Panobinostat has a wide range of scientific research applications, particularly in the field of oncology. It has shown significant anti-tumor activity in various cancer cell lines, including oesophageal adenocarcinoma, squamous cell carcinoma, and pituitary neuroendocrine tumors. This compound’s ability to inhibit histone deacetylases makes it a valuable tool in epigenetic research, as it can modulate gene expression and affect cellular processes such as proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Panobinostat is often compared to other histone deacetylase inhibitors such as vorinostat and givinostat. While all three compounds inhibit histone deacetylases, this compound is considered one of the most potent inhibitors available. Its unique structure, which includes a hydroxamic acid moiety, contributes to its high potency and broad-spectrum activity against various histone deacetylase isozymes .

Similar Compounds

  • Vorinostat
  • Givinostat
  • Diazine-based analogues of this compound

This compound’s unique ability to inhibit multiple histone deacetylase enzymes and its potent anti-tumor activity make it a valuable compound in both clinical and research settings.

Properties

IUPAC Name

(E)-N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-15-18(19-4-2-3-5-20(19)23-15)12-13-22-14-17-8-6-16(7-9-17)10-11-21(25)24-26/h2-11,22-23,26H,12-14H2,1H3,(H,24,25)/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOHNWQLNRZRFC-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)C=CC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)/C=C/C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40193506
Record name Panobinostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40193506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Panobinostat is a deacetylase (DAC) inhibitor. DACs, also known as histone DACs (HDAC), are responsible for regulating the acetylation of about 1750 proteins in the body; their functions are involved in many biological processes including DNA replication and repair, chromatin remodelling, transcription of genes, progression of the cell-cycle, protein degradation and cytoskeletal reorganization. In multiple myeloma, there is an overexpression of DAC proteins. Panobinostat inhibits class I (HDACs 1, 2, 3, 8), class II (HDACs 4, 5, 6, 7, 9, 10) and class IV (HDAC 11) proteins. Panobinostat's antitumor activity is believed to be attributed to epigenetic modulation of gene expression and inhibition of protein metabolism. Panobinostat also exhibits cytotoxic synergy with bortezomib, a proteasome inhibitor concurrently used in treatment of multiple myeloma.
Record name Panobinostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06603
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CAS No.

404950-80-7
Record name Panobinostat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=404950-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Panobinostat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0404950807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Panobinostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06603
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Panobinostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40193506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E)-N-hydroxy-3-[4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)phenyl]prop-2-enamide
Source European Chemicals Agency (ECHA)
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Record name PANOBINOSTAT
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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